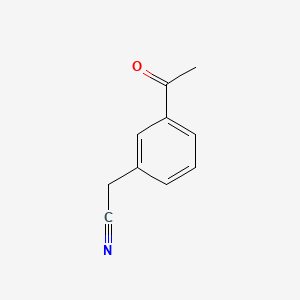
(3-Acetylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetylphenyl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3-Acetylphenyl)acetonitrile, a compound with notable structural characteristics, has been the focus of various studies due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and other relevant biological effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group attached to a phenyl ring, with a nitrile functional group. This specific arrangement contributes to its biological activity, particularly in antimicrobial and cytotoxic applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research highlighted the strong bactericidal effects of compounds containing the acetyl group against various bacterial strains, particularly Staphylococcus spp. .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 µg/mL |
| Compound B | Escherichia coli | 30 µg/mL |
| Compound C | Pseudomonas aeruginosa | 35 µg/mL |
This table summarizes the effectiveness of different derivatives against key bacterial strains, indicating that compounds derived from this compound could serve as potential alternatives to conventional antibiotics.
Cytotoxicity Studies
Cytotoxicity assessments have revealed varying effects of this compound derivatives on different cell lines. Notably, certain compounds demonstrated low cytotoxicity on normal L929 cells while enhancing cell viability in cancerous cell lines such as A549 and HepG2 .
Table 2: Cytotoxicity Results on L929 Cells
| Dose (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 12 | 109 | 121 |
The results indicate that lower concentrations may promote cell viability rather than induce toxicity, suggesting a potential therapeutic application for this compound derivatives in cancer treatment.
The mechanism underlying the antimicrobial activity is likely linked to the structural features of the compound, particularly the -N≡C group. This functional group may influence gene transcription related to biofilm formation in bacteria, enhancing its efficacy against resistant strains .
Case Studies and Clinical Relevance
A recent case study involving acetonitrile poisoning highlighted the compound's toxicological profile. The study reported significant metabolic acidosis and neurological symptoms following ingestion, which were effectively treated with hydroxycobalamin and disulfiram . This case underscores the importance of understanding both the therapeutic potential and toxic risks associated with acetonitrile derivatives.
Propiedades
IUPAC Name |
2-(3-acetylphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)10-4-2-3-9(7-10)5-6-11/h2-4,7H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRRKRROENIXBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665886 |
Source


|
| Record name | (3-Acetylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10266-44-1 |
Source


|
| Record name | (3-Acetylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













